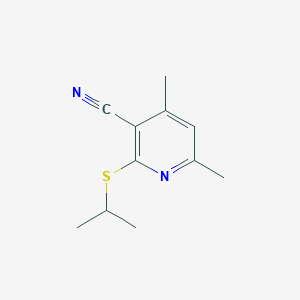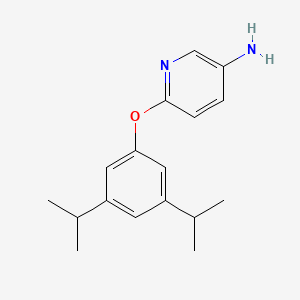![molecular formula C9H11NO2S B1620627 Methyl 2-[(3-pyridylmethyl)thio]acetate CAS No. 306935-34-2](/img/structure/B1620627.png)
Methyl 2-[(3-pyridylmethyl)thio]acetate
概要
説明
Methyl 2-[(3-pyridylmethyl)thio]acetate is an organic compound with the molecular formula C9H11NO2S It is a derivative of pyridine and contains a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-pyridylmethyl)thio]acetate typically involves the reaction of 3-pyridylmethyl chloride with methyl thioglycolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
Methyl 2-[(3-pyridylmethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
Methyl 2-[(3-pyridylmethyl)thio]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-[(3-pyridylmethyl)thio]acetate involves its interaction with specific molecular targets. The thioether linkage and pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular processes by disrupting enzyme function or receptor signaling pathways.
類似化合物との比較
Methyl 2-[(3-pyridylmethyl)thio]acetate can be compared with other similar compounds, such as:
Methyl 2-[(2-pyridylmethyl)thio]acetate: Similar structure but with the pyridine ring in a different position, leading to different reactivity and biological activity.
Ethyl 2-[(3-pyridylmethyl)thio]acetate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Methyl 2-[(3-pyridylmethyl)thio]propionate: Similar structure but with a propionate group, which may influence its reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
methyl 2-(pyridin-3-ylmethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-13-6-8-3-2-4-10-5-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFOEGVGGPQUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371715 | |
| Record name | Methyl {[(pyridin-3-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-34-2 | |
| Record name | Methyl {[(pyridin-3-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate](/img/structure/B1620548.png)
![2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol](/img/structure/B1620550.png)
![1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one](/img/structure/B1620551.png)
![2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1620552.png)
![Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate](/img/structure/B1620556.png)
![4-chloro-2-(2,4-dichlorobenzyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1620557.png)
![5-(Chloromethyl)-3-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1620558.png)


![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide](/img/structure/B1620562.png)

![17-(4-Ethoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B1620567.png)
